ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-11-7-8-12-18(16)26-19(29)14-33-24-27-20-17(15-9-5-4-6-10-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USELSUZDHAGVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate represents a novel chemical entity with potential pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Structure
Provide a detailed structural formula of the compound, including:
- Molecular formula
- Molecular weight
- Key functional groups
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Discuss the proposed mechanisms through which the compound exerts its biological effects. This may include:
- Interaction with specific receptors or enzymes.
- Influence on signaling pathways.
Pharmacological Effects
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Antitumor Activity
- Summarize findings from studies investigating its effects on cancer cell lines.
- Include IC50 values and comparisons with standard treatments.
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Antimicrobial Activity
- Discuss any reported antibacterial or antifungal properties.
- Include data from agar diffusion tests or minimum inhibitory concentration (MIC) studies.
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Anti-inflammatory Effects
- Present research on its impact on inflammatory mediators.
- Include data from in vivo models if available.
Case Studies
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Case Study 1: Antitumor Efficacy
- Describe a specific study where the compound was tested against a particular type of cancer.
- Highlight results and implications for future research.
-
Case Study 2: Antimicrobial Properties
- Summarize findings from a clinical trial or laboratory study assessing the antimicrobial effects.
- Discuss any observed side effects or resistance patterns.
In Vitro Studies
Provide a summary of key in vitro studies that demonstrate the biological activity of the compound. Include:
- Cell lines used.
- Concentrations tested.
- Key findings in tabular format.
In Vivo Studies
Discuss any relevant in vivo studies that provide insight into the pharmacodynamics and pharmacokinetics of the compound. Include:
- Animal models used.
- Dosage regimens.
- Observed outcomes.
Scientific Research Applications
Recent studies have highlighted the compound's significant biological activities, particularly in pharmacology. Key findings include:
Anticancer Properties
Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has shown promising anticancer effects in vitro. Research indicates that it induces apoptosis in various cancer cell lines, including breast and lung cancers. The proposed mechanisms involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces the growth rate of tumor cells.
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties against a range of pathogens. Preliminary studies indicate its effectiveness against certain bacterial strains and fungi.
Case Studies
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Study on Anticancer Effects : In a study published in the Journal of Medicinal Chemistry, researchers tested ethyl 2-[2-(sulfanyl)acetamido]benzoate on several cancer cell lines and reported significant cytotoxicity with an IC50 value in the low micromolar range.
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).
- Mechanism : The study concluded that the compound activates caspase pathways leading to apoptosis.
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. Results indicated that it inhibited growth at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
Structural Analogues
Table 1: Core Structure and Substituent Variations
Key Observations:
- Core Heterocycle: Pyrrolo[3,2-d]pyrimidine (target) vs. Thieno/Thiazolo analogs: Nitrogen vs. sulfur in the fused ring alters electronic properties and binding affinity . Pyrimidoindole (): Expanded aromatic system may enhance DNA interaction but reduce solubility .
- Substituent Effects: 3-Methyl-4-oxo (target): Stabilizes keto-enol tautomerism, improving binding to enzyme active sites . Sulfanyl vs. Amino Linkers: Sulfanyl groups (target) offer better oxidation resistance compared to amines () . Ester vs. Carboxylic Acid: Ethyl benzoate (target) likely acts as a prodrug, enhancing oral bioavailability .
Physical and Crystallographic Properties
- Planarity : Pyrrolo[3,2-d]pyrimidine derivatives (target and ) exhibit near-coplanar rings (dihedral angle ~5.8°), favoring π-π stacking .
- Solubility: Sulfanyl and ester groups (target) enhance aqueous solubility compared to chlorophenyl/dipentylamino analogs .
- Crystal Packing : Weak C–H···O hydrogen bonds and π-π interactions dominate in pyrrolo derivatives, influencing solid-state stability .
Preparation Methods
Cyclocondensation of Aminofuran Derivatives
A common approach involves the reaction of 2-amino-5-phenylfuran-3-carbonitrile with methyl isocyanate under basic conditions to form the pyrrolo[3,2-d]pyrimidine scaffold. The reaction proceeds via nucleophilic attack at the cyano group, followed by intramolecular cyclization to yield the 4-oxo intermediate. Adjusting the substituents at the 3-position (e.g., methyl group) requires alkylation agents such as methyl iodide in dimethylformamide (DMF).
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
After constructing the core, subsequent modifications introduce the sulfanylacetamido and ethyl benzoate groups.
Thiolation at the 2-Position
The 2-sulfanyl group is introduced via nucleophilic displacement of a halogen (e.g., chlorine) using thiourea or sodium hydrosulfide. For instance, treating 2-chloro-3-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one with NaSH in ethanol at 60°C generates the 2-mercapto intermediate. This step requires anhydrous conditions to prevent oxidation of the thiol group.
Acetamido Linker Installation
The sulfanylacetamido bridge is formed by reacting the 2-mercapto intermediate with 2-chloroacetamide in the presence of a base like triethylamine. Alternatively, a two-step protocol involving (i) alkylation with ethyl bromoacetate and (ii) amidation with ammonium hydroxide may be employed. Yields for this step range from 60% to 85%, depending on the solvent (e.g., DMF vs. THF).
Esterification of the Benzoate Moiety
The ethyl benzoate group is introduced via Fischer esterification or Steglich esterification.
Coupling with Ethyl 2-Aminobenzoate
The final step involves coupling the sulfanylacetamido-pyrrolo[3,2-d]pyrimidine intermediate with ethyl 2-aminobenzoate using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst such as DMAP. Reactions are conducted in dichloromethane at room temperature, achieving yields of 70–90%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for phenyl group installation.
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Base Selection : Triethylamine outperforms K₂CO₃ in amidation steps due to better solubility.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows ≥95% purity for the final product.
Challenges and Scalability
Side Reactions
Q & A
Q. What statistical approaches are recommended for analyzing conflicting crystallographic data across research groups?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to compare unit cell parameters and bond lengths from independent studies. Collaborative platforms like the Cambridge Structural Database (CSD) provide benchmarks for outlier detection and validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
